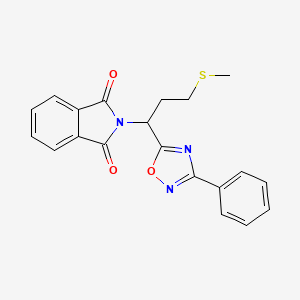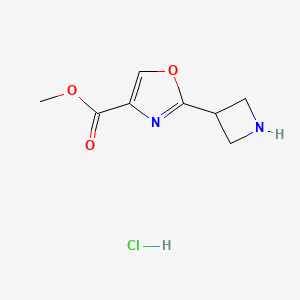
2-(3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
: 2-(3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a complex organic compound known for its distinctive structural arrangement involving an isoindoline-1,3-dione moiety linked through a propyl chain to a phenyl-substituted oxadiazole ring with a methylthio group
Méthodes De Préparation
: Synthetic Routes and Reaction Conditions : The synthesis of 2-(3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione typically involves a multi-step process. A common synthetic route might start with the formation of the isoindoline-1,3-dione core. Subsequent steps involve the introduction of the propyl chain, the formation of the oxadiazole ring, and the addition of the phenyl and methylthio substituents. Reagents such as thionyl chloride, hydrazine derivatives, and appropriate phenyl-substituted precursors are typically used under carefully controlled conditions to achieve high yields.
Industrial Production Methods
: On an industrial scale, the synthesis of this compound would involve optimization for yield, cost-effectiveness, and safety. This might include the use of automated reactors, optimized temperature control, and continuous flow systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
: Types of Reactions : This compound can undergo various reactions, including oxidation, reduction, and substitution reactions, thanks to its functional groups.
Common Reagents and Conditions
: For example, oxidation might be carried out using reagents like potassium permanganate or chromium trioxide, while reduction could involve hydrogenation catalysts like palladium on carbon. Substitution reactions might use nucleophiles such as halides or alkylating agents under mild conditions.
Major Products
: The primary products of these reactions depend on the specific reagents and conditions used but often include derivatives where functional groups have been modified to enhance certain properties or functionalities.
Applications De Recherche Scientifique
: This compound finds use in a broad range of scientific research applications:
Chemistry
: As a building block for synthesizing more complex molecules with potential catalytic or electronic properties.
Biology
: Its unique structure makes it a candidate for studying interactions with biological macromolecules, potentially serving as a molecular probe or lead compound in drug discovery.
Medicine
: Potential use in developing novel pharmaceuticals, especially where specific receptor binding or enzyme inhibition is desired.
Industry
: May be used in creating advanced materials with special electronic or optical properties.
Mécanisme D'action
: The compound's effects can be understood by examining its interactions at the molecular level. It typically exerts its effects through binding to specific molecular targets, such as enzymes or receptors, altering their activity. The precise mechanism involves molecular recognition facilitated by the functional groups present in the compound, which allows for selective interactions and modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
: Compared to other compounds with similar structures, such as those with variations in the oxadiazole or isoindoline moieties, 2-(3-(Methylthio)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione stands out due to its unique combination of substituents which confer distinct chemical and biological properties. Similar compounds might include:
Isoindoline derivatives with different alkyl or aryl substituents.
Oxadiazole compounds with varying side chains.
Methylthio-substituted aromatic compounds with different core structures.
Propriétés
IUPAC Name |
2-[3-methylsulfanyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-27-12-11-16(18-21-17(22-26-18)13-7-3-2-4-8-13)23-19(24)14-9-5-6-10-15(14)20(23)25/h2-10,16H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSRRIJLKHEDQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C1=NC(=NO1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Chloro-6-fluorobenzyl)-4-({[3-(trifluoromethyl)benzyl]imino}methyl)-1,3-benzenediol](/img/structure/B2544223.png)
![(2Z)-6-hexyl-7-hydroxy-2-[(naphthalen-1-yl)imino]-2H-chromene-3-carboxamide](/img/structure/B2544228.png)
![N-(5-chloro-2-methylphenyl)-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2544229.png)
![Tert-butyl 4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine-1-carboxylate](/img/structure/B2544230.png)


![4-(5-Bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)-2-methylthiazole](/img/structure/B2544233.png)
![(13Z)-16-acetyl-13-[(2-fluorophenyl)methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B2544234.png)
![(E)-1-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2544237.png)


![3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2544241.png)
![Ethyl 6-bromo-2-tert-butyl-5-[(4-fluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2544243.png)
